molecular formula C12H18N2O4S B2881393 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 2095670-49-6

2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2881393
CAS No.: 2095670-49-6
M. Wt: 286.35
InChI Key: IADZUDGPZFPDQQ-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid features a thiazole core substituted with:

  • A carboxylic acid group at position 4.
  • A 5-methyl group at position 5.
  • A Boc-protected aminoethyl group at position 2.

Role in Medicinal Chemistry:
Thiazole derivatives are widely used as intermediates in drug discovery due to their bioisosteric properties and ability to modulate pharmacokinetic profiles. The Boc group serves as a protective moiety for amines, enabling selective deprotection during synthesis .

Properties

IUPAC Name

5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-7-9(10(15)16)14-8(19-7)5-6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADZUDGPZFPDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein modifications. The Boc-protected amine can be deprotected to interact with biological molecules, providing insights into biochemical pathways.

Medicine

The compound has potential applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its thiazole ring is a common motif in many pharmaceuticals, contributing to its biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine can be deprotected to form a free amine, which can then form covalent or non-covalent interactions with target molecules. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Positional Isomerism and Alkyl Substituents

2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS 547763-09-7): Structure: Lacks the ethyl linker in the Boc-amino group (direct Boc-protected amino at position 2). Molecular Formula: C₁₀H₁₄N₂O₄S.

2-{[(tert-butoxy)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid: Structure: Features a 5-isopropyl group instead of 5-methyl. Impact: Increased hydrophobicity may improve membrane permeability but reduce aqueous solubility .

Ester vs. Carboxylic Acid Derivatives
  • Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate (CAS 2243508-34-9): Structure: Ethyl ester at position 4 and Boc-protected aminomethyl at position 2. Molecular Formula: C₁₂H₁₉N₃O₄S. Impact: The ester group enhances lipophilicity, making it more suitable for prodrug strategies, whereas the carboxylic acid in the target compound improves hydrogen-bonding capacity .

Heterocycle Replacements: Thiazole vs. Oxazole

2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 339087-12-6): Structure: Oxazole core instead of thiazole. Molecular Formula: C₁₉H₂₄N₂O₆. Impact: The replacement of sulfur with oxygen reduces electron-richness, altering binding affinity in enzymatic targets. Predicted properties include higher density (1.228 g/cm³) and boiling point (540°C) compared to thiazole analogs .

Functional Group Modifications in Boc-Protected Side Chains

4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole: Structure: Incorporates a piperidinyl-Boc group and an alanyl side chain.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Key Structural Features and Properties

Compound Name Core Heterocycle Position 2 Substituent Position 4 Group Molecular Formula Molecular Weight Key Property Differences
Target Compound Thiazole Boc-aminoethyl Carboxylic acid C₁₃H₁₉N₃O₅S 341.37 Optimal balance of flexibility and H-bonding
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid Thiazole Boc-amino Carboxylic acid C₁₀H₁₄N₂O₄S 258.29 Reduced steric bulk
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Thiazole Boc-aminomethyl Ethyl ester C₁₂H₁₉N₃O₄S 301.36 Enhanced lipophilicity
2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid Oxazole Boc-aminoethyl (chiral) Carboxylic acid C₁₉H₂₄N₂O₆ 376.40 Higher predicted boiling point

Table 2. Predicted Physicochemical Properties

Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa
Target Compound Not reported Not reported ~3.1 (carboxylic acid)
339087-12-6 (Oxazole analog) 1.228 540.0 10.94
547763-09-7 (Thiazole analog) Not reported Not reported ~2.8 (carboxylic acid)

Biological Activity

The compound 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this specific compound, supported by case studies and research findings.

  • Molecular Formula : C11H16N2O3S
  • Molecular Weight : 244.32 g/mol
  • CAS Number : 120131-72-8

Biological Activity Overview

The biological activities of thiazole derivatives often depend on their structural features. The presence of functional groups such as carboxylic acids and amines plays a crucial role in their interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole compounds exhibit significant antimicrobial properties. A study reported that thiazole derivatives showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The presence of the thiazole ring is essential for this activity.

Anticancer Activity

Thiazoles have been identified as potential anticancer agents. A review highlighted several thiazole derivatives with IC50 values below 20 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The compound was noted to have a structure conducive to binding with DNA, inhibiting its replication in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituents : The introduction of electron-donating groups (like methyl) enhances cytotoxicity.
  • Functional Groups : The carboxylic acid moiety at position 4 is critical for maintaining biological activity against cancer cells .

Case Studies

  • Study on Antitumor Efficacy :
    • Researchers synthesized a series of thiazole derivatives, including the compound under consideration, and evaluated their cytotoxic effects on various cancer cell lines.
    • Results indicated that compounds with a similar structure had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing :
    • A study tested the efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria.
    • The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of α-haloketones with thiourea to form the thiazole core, followed by functionalization with tert-butoxycarbonyl (Boc) and carboxylic acid groups. Key steps include:

  • Cyclization : Using ethyl 2-amino-thiazole-4-carboxylate as a starting material, reacting with tert-butoxycarbonyl chloride under basic conditions (e.g., DIPEA) to introduce the Boc-protected amine .
  • Carboxylic Acid Formation : Hydrolysis of the ethyl ester group using aqueous HCl or LiOH in THF/water mixtures to yield the free carboxylic acid .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water for high purity (>95%) .

Advanced: How can structural modifications of the tert-butoxycarbonyl (Boc) group influence target binding in enzyme inhibition studies?

Methodological Answer:
The Boc group serves as a protective moiety for the amine, but its steric bulk and hydrophobicity can modulate interactions with enzymes. For example:

  • Boc Removal : Deprotection with TFA in DCM exposes the primary amine, enabling hydrogen bonding with catalytic residues (e.g., in protease assays) .
  • Alternative Protecting Groups : Comparative studies using Cbz or Fmoc groups may reveal differences in binding kinetics (e.g., via SPR or ITC) due to varying electronic and steric profiles .
  • Computational Modeling : MD simulations (e.g., using GROMACS) can predict how Boc retention or removal alters ligand-enzyme binding free energy .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm the Boc group (δ ~1.4 ppm for tert-butyl), thiazole protons (δ 7.2–8.1 ppm), and carboxylic acid proton (broad peak at δ ~12 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect impurities. ESI-MS identifies the molecular ion [M+H]+ at m/z 327.1 .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent, protein concentration). To address this:

  • Solvent Controls : Compare DMSO solubility effects (e.g., 1% vs 5% DMSO) on IC50 values in enzyme inhibition assays .
  • Orthogonal Assays : Validate results using SPR (binding affinity) and cellular assays (e.g., luciferase reporters for pathway activation) .
  • Metabolite Profiling : LC-MS/MS can detect degradation products (e.g., Boc cleavage) that may interfere with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: What strategies stabilize the carboxylic acid group during long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-drying in ammonium bicarbonate buffer (pH 8.0) prevents hydrolysis .
  • Inert Atmosphere : Store under argon at -20°C in amber vials to minimize oxidation .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Basic: How is this compound utilized in protein-ligand interaction studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with target proteins .
  • Fluorescence Polarization : Label the carboxylic acid with FITC and monitor displacement by competitive ligands .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level model electron density shifts at the thiazole ring and Boc group .
  • pKa Prediction : Software like MarvinSuite estimates the carboxylic acid’s pKa (~2.5) and Boc amine’s pKa (~9.8), guiding reaction conditions .

Basic: What are common impurities observed during synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted ethyl ester (detected via TLC, Rf ~0.6 in ethyl acetate/hexane) or Boc-deprotected intermediates .
  • Purification : Preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 20 min) resolves these impurities .

Advanced: How does the compound’s logP affect its membrane permeability in cellular assays?

Methodological Answer:

  • Experimental logP : Determine via shake-flask method (octanol/water partition) or HPLC-derived logP (e.g., ChromLogD). Reported logP ~1.8 indicates moderate permeability .
  • Caco-2 Assays : Measure apical-to-basolateral transport (Papp) to correlate logP with bioavailability. Adjust logP via ester prodrugs (e.g., methyl ester) .

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